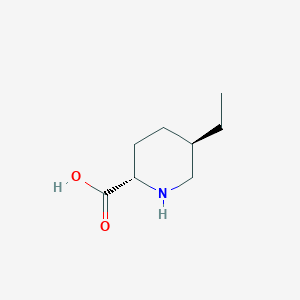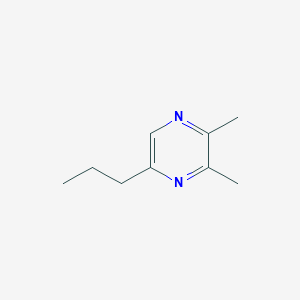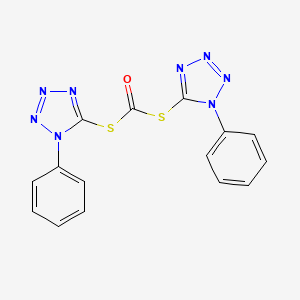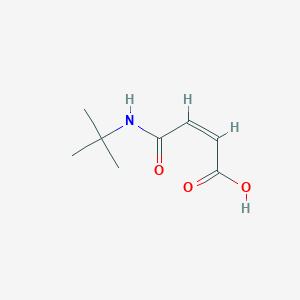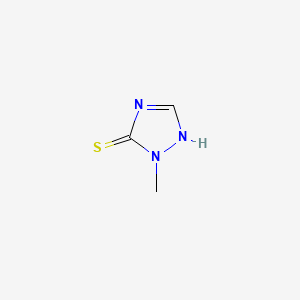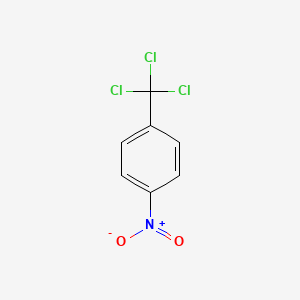
Benzene, 1-nitro-4-(trichloromethyl)-
Overview
Description
Benzene, 1-nitro-4-(trichloromethyl)- is an organic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a trichloromethyl group (CCl₃). This compound is part of the aromatic nitro compounds family, known for their significant roles in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-4-(trichloromethyl)- typically involves the nitration of 1-chloro-4-(trichloromethyl)benzene. This process is carried out by reacting the starting material with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The nitration reaction introduces the nitro group into the benzene ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-nitro-4-(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The trichloromethyl group can be hydrolyzed to form benzoic acid and hydrochloric acid in the presence of water.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Reduction: 1-amino-4-(trichloromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid and hydrochloric acid.
Scientific Research Applications
Benzene, 1-nitro-4-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(trichloromethyl)- involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity. The trichloromethyl group can undergo hydrolysis, releasing hydrochloric acid, which can further react with other compounds. The compound’s effects are mediated through these chemical interactions and the resulting products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a chlorine atom instead of a nitro group.
Benzene, 1-nitro-4-(methyl)-: Similar structure but with a methyl group instead of a trichloromethyl group.
Benzene, 1-nitro-4-(fluoromethyl)-: Similar structure but with a fluoromethyl group instead of a trichloromethyl group.
Uniqueness
Benzene, 1-nitro-4-(trichloromethyl)- is unique due to the presence of both a nitro group and a trichloromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-nitro-4-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKSRFJVSGOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073318 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-64-8 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


